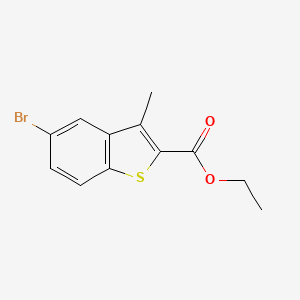

Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate

Description

Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate (CAS: 1007879-41-5) is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁BrO₂S. Its structure features a benzothiophene core substituted with a bromine atom at position 5, a methyl group at position 3, and an ethyl ester moiety at position 2. The benzothiophene system, characterized by a fused benzene and thiophene ring, imparts unique electronic and steric properties, making this compound a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLLVYLZSRGUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Benzothiophene Derivatives

Reaction Overview:

The initial step involves selective bromination at the 5-position of benzothiophene-2-carboxylic acid or its derivatives. The bromination typically employs electrophilic aromatic substitution, where bromine (Br₂) acts as the electrophile.

Reaction Conditions and Methods:

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.

- Catalysts: Iron(III) bromide (FeBr₃) or other Lewis acids to facilitate electrophilic substitution.

- Solvents: Organic solvents such as chloroform, acetic acid, or dimethylformamide (DMF).

- Temperature: Usually conducted at room temperature or slightly elevated temperatures (25–50°C) to optimize regioselectivity and yield.

Research Findings:

Gendron and Vamvounis (2015) detailed the regioselective bromination of thiophene derivatives, emphasizing that the position of bromination (either at 2- or 5-positions) depends on the starting material and reaction conditions. For benzothiophene, bromination at the 5-position is favored under controlled conditions using ammonium bromide with hydrogen peroxide in aqueous acetic acid, which enhances selectivity and yield (Gendron & Vamvounis, 2015).

Esterification to Form Ethyl Ester

Reaction Overview:

Following bromination, the carboxylic acid derivative undergoes esterification with ethanol to produce the ethyl ester.

Reaction Conditions and Methods:

- Reagents: Ethanol, often in excess to drive the reaction forward.

- Catalysts: Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) to catalyze ester formation.

- Solvent: Ethanol itself acts as both reagent and solvent.

- Temperature: Elevated temperatures (60–80°C) to accelerate esterification, with reflux conditions commonly employed.

Research Findings:

The esterification step is generally high-yielding, with the use of acid catalysts providing optimal conversion rates. This method ensures high purity of the final product, Ethyl 5-bromo-1-benzothiophene-2-carboxylate, with minimal side reactions.

Industrial Scale Synthesis

In industrial settings, continuous flow reactors are often used to enhance safety and consistency. Bromination is performed with automated dosing of bromine and catalysts, while esterification is integrated into a continuous process with in-line purification systems.

Summary of Preparation Methods

| Step | Method | Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| Bromination | Electrophilic aromatic substitution | Br₂ or NBS, FeBr₃ | Room temp to 50°C, organic solvent | High regioselectivity at 5-position, yields up to 98% (Gendron & Vamvounis, 2015) |

| Esterification | Acid-catalyzed transesterification | Ethanol, H₂SO₄ | Reflux at 60–80°C | High yield, purity >95% |

Research and Development Insights

Recent research emphasizes the importance of regioselectivity in bromination, with approaches such as ammonium bromide/H₂O₂ systems providing high selectivity for the 5-position. Additionally, advances in catalytic systems and flow chemistry have improved scalability and safety for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Reduction: Ethyl 5-bromo-3-methyl-1-benzothiophene-2-methanol.

Oxidation: Ethyl 5-bromo-3-carboxybenzothiophene-2-carboxylate.

Scientific Research Applications

Organic Synthesis

Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its bromine substituent allows for further chemical modifications, facilitating the creation of various derivatives that can be tailored for specific applications.

Research indicates that compounds in the benzothiophene family exhibit notable biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can exhibit antibacterial activity against various pathogens. For example, derivatives have demonstrated minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics against bacteria such as E. coli.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | E. coli |

| Other Thiophene Derivative | 3.125 | XDR Salmonella Typhi |

Pharmaceutical Development

The unique structure of this compound makes it a valuable building block in drug development. It is being explored for its potential use in synthesizing novel therapeutic agents targeting various diseases.

Material Science

In materials science, this compound is being investigated for its applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its ability to form stable films and facilitate charge transport makes it suitable for these applications.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and ester groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Heterocyclic Core Variations

(a) Benzothiophene vs. Benzofuran Derivatives

(b) Benzothiophene vs. Benzoate Esters

The absence of the heterocyclic sulfur atom reduces ring aromaticity and alters electronic properties, which may diminish its utility in applications requiring charge transfer or coordination chemistry.

Functional Group Modifications

(a) Ester Group Variations

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS: 20532-28-9, ) substitutes the ethyl ester with a methyl ester and replaces bromine with an amino group. The smaller methyl ester increases steric accessibility for nucleophilic attack, while the amino group introduces hydrogen-bonding capability, contrasting with the bromine’s role as a leaving group in substitution reactions .

(b) Halogen Substituents

Ethyl 5-chlorothiophene-2-carboxylate (, item 18) and ethyl 5-iodo-2-methylbenzoate (, item 28) demonstrate how halogen size and electronegativity influence reactivity. Bromine (intermediate in size and polarizability) balances steric effects and electronic withdrawal, making it more versatile in Suzuki-Miyaura couplings compared to smaller chlorine or bulkier iodine analogs .

Crystallographic and Structural Insights

X-ray crystallography studies using programs like SHELXL and ORTEP-3 () reveal that benzothiophene derivatives exhibit distinct packing patterns due to sulfur’s van der Waals radius and lone-pair interactions. For example, the methyl group at position 3 in Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate may induce steric hindrance, affecting crystal symmetry compared to unsubstituted analogs .

Data Tables: Structural and Functional Comparisons

Biological Activity

Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine atom at the 5-position, which enhances its reactivity.

- Methyl group at the 3-position, contributing to its hydrophobic properties.

- Carboxylate ester functionality , which is pivotal for its biological activity.

The molecular formula is C₁₁H₉BrO₂S, with a molecular weight of approximately 285.16 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been shown to disrupt bacterial cell membranes, leading to cell lysis and death. The mechanism involves:

- Interaction with membrane lipids , altering membrane integrity.

- Inhibition of key enzymes involved in bacterial metabolism.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies suggest that it may interfere with various cellular pathways associated with cancer cell proliferation and survival. Key findings include:

- Inhibition of the PI3K/Akt/mTOR pathway , which is crucial for cell growth.

- Induction of apoptosis in cancer cells through modulation of apoptotic signaling pathways.

Research Findings

A summary of key research studies on this compound is presented in the table below:

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

-

Antimicrobial Mechanism :

- Disruption of bacterial cell membranes.

- Inhibition of essential metabolic pathways.

-

Anticancer Mechanism :

- Modulation of signaling pathways (e.g., PI3K/Akt/mTOR).

- Induction of apoptosis through activation of caspases.

Case Studies

In a notable study, this compound was tested against human cancer cell lines, revealing IC₅₀ values indicative of potent anticancer activity. The compound exhibited a dose-dependent response, confirming its potential as a lead compound for further drug development.

Q & A

Basic Questions

Q. What synthetic routes are effective for preparing Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via bromination of a precursor benzothiophene scaffold. For example, bromination at the 5-position is often achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, DMF as solvent). Optimization involves monitoring reaction temperature (typically 0–25°C) and stoichiometric ratios to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Structural analogs, such as ethyl 5-bromo-1-benzofuran-2-carboxylate, have been synthesized using similar protocols, validated by NMR and X-ray crystallography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions (e.g., bromine’s deshielding effect on adjacent protons).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., isotopic patterns for bromine).

- XRD : Single-crystal X-ray diffraction resolves bond lengths/angles and confirms regioselectivity of bromination. For example, analogous brominated esters in crystallographic studies (e.g., ethyl 5-bromo-1-benzofuran-2-carboxylate) show precise Br positioning in the aromatic system .

Q. How can purity be assessed, and what are common impurities in its synthesis?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Common impurities include unreacted starting materials (e.g., non-brominated precursor) or di-brominated byproducts. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity.

Advanced Research Questions

Q. How can SHELXL refinement resolve electron density discrepancies in the compound’s crystal structure?

- Methodological Answer : SHELXL employs least-squares refinement to model disordered regions. For example, if the bromine atom exhibits partial occupancy due to crystal packing defects, constraints (e.g., SIMU/DELU commands) stabilize refinement. Twinning or high thermal motion in the methyl or ester groups can be addressed using the TWIN/BASF commands. Validation with R-factor convergence (<5%) and Hirshfeld surface analysis ensures reliability .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in the crystal lattice, and how do they influence solid-state properties?

- Methodological Answer : Graph set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs (e.g., or ). Software like Mercury or CrystalExplorer visualizes interactions, while topology analysis (e.g., using PLATON) quantifies energies. For instance, in related brominated esters, weak C-HO interactions stabilize layered packing, affecting melting points and solubility .

Q. How do steric effects from the 3-methyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The methyl group at the 3-position may hinder transmetallation in Pd-catalyzed couplings. Computational modeling (DFT, using Gaussian or ORCA) predicts steric maps, while experimental screening of ligands (e.g., SPhos vs. XPhos) optimizes yields. Comparative studies with non-methylated analogs (e.g., ethyl 5-bromo-1-benzothiophene-2-carboxylate) reveal rate differences in aryl-aryl bond formation .

Q. What crystallographic software (beyond SHELX) is suitable for handling twinning or pseudosymmetry in this compound’s structure?

- Methodological Answer : WinGX integrates ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks. For twinned crystals, the cell_now algorithm in CrysAlisPro pre-processes data before refinement in SHELXL. Case studies on brominated heterocycles (e.g., ethyl 2-(bromomethyl)indole derivatives) demonstrate successful resolution of pseudo-merohedral twinning .

Data Contradiction Analysis

Q. How should conflicting NMR and XRD data be reconciled when assigning substituent positions?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., rotational barriers in the ester group) versus static crystal structures. Validate via:

- VT-NMR : Variable-temperature NMR detects conformational changes.

- DFT Calculations : Compare calculated (GIAO method) and experimental NMR shifts.

- Complementary XRD : Confirm substituent positions via high-resolution data. For example, in this compound analogs, XRD unambiguously assigns bromine placement despite ambiguous NOESY correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.